

# Application Notes and Protocols: Adavivint for Inducing Chondrogenesis in Mesenchymal Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

### Introduction

Adavivint (formerly, SM04690; lorecivivint) is a small-molecule inhibitor of the Wnt signaling pathway being investigated as a potential disease-modifying drug for osteoarthritis.[1][2] It promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for forming and maintaining healthy cartilage.[3] Overactivity of the Wnt signaling pathway is implicated in osteoarthritis, leading to cartilage degradation and abnormal bone formation (osteophytes).[4][5] By modulating this pathway, Adavivint redirects the fate of progenitor stem cells within the joint towards a chondrogenic lineage, thereby potentially stimulating cartilage regeneration and reducing inflammation.[4][5] These application notes provide an overview of the mechanism of action, relevant data, and a detailed protocol for using Adavivint to induce chondrogenesis in MSCs in vitro.

### **Mechanism of Action**

**Adavivint** functions as a modulator of the canonical Wnt signaling pathway through a novel mechanism that does not directly target  $\beta$ -catenin. Instead, it inhibits two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][6][7]







- CLK2 Inhibition: Inhibition of CLK2 alters the phosphorylation of serine/arginine-rich (SR) splicing factors. This interferes with mRNA splicing at a post-transcriptional level, leading to reduced expression of Wnt target genes and is thought to induce early chondrogenesis.[6][7]
- DYRK1A Inhibition: Inhibition of DYRK1A prevents the phosphorylation of SIRT1 and FOXO1. This action enhances the function of mature chondrocytes and contributes to the anti-inflammatory effects of the molecule.[6][7]

This dual inhibition effectively downregulates the Wnt pathway, promoting chondrogenesis and chondrocyte health while simultaneously reducing the expression of inflammatory and catabolic factors.[6]





Adavivint inhibits CLK2 and DYRK1A to modulate Wnt signaling.

Click to download full resolution via product page

Caption: **Adavivint** inhibits nuclear kinases CLK2 and DYRK1A, leading to reduced Wnt pathway activity and promotion of chondrogenesis.

### **Data Presentation**

### Table 1: Summary of Preclinical In Vitro & In Vivo Effects of Adavivint



This table summarizes the observed effects of **Adavivint** (lorecivivint/SM04690) in non-clinical studies. Specific quantitative data on gene expression fold-change in MSCs is limited in publicly available literature.

| Assay / Model<br>System                              | Effective Concentration / Dose | Key Findings                                                                                                                 | Reference(s) |
|------------------------------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------|
| TCF/LEF Reporter<br>Assay (SW480 cells)              | EC50 = 19.5 nM                 | Potent and selective inhibition of canonical Wnt signaling.                                                                  | [2][8]       |
| Human Mesenchymal<br>Stem Cell (hMSC)<br>Aggregation | EC50 = 10 nM                   | Enhances MSC<br>aggregation, a key<br>early step in<br>chondrogenesis.                                                       | [9]          |
| hMSCs and<br>Chondrocytes                            | 30 nM                          | Protects chondrocytes from catabolic breakdown.                                                                              | [2][9]       |
| hMSCs and<br>Chondrocytes                            | Not Specified                  | Potently inhibited CLK-mediated phosphorylation of SRSF proteins and DYRK1A-mediated phosphorylation of SIRT1 and FOXO1.     | [6]          |
| Rat Meniscal Explants                                | 30 nM                          | Inhibited expression of MMP1, MMP3, and MMP13.                                                                               | [4][10]      |
| Rat MIA-Induced OA<br>Model                          | 0.3 μg (IA Injection)          | Increased expression of Collagen types I, II, and III; decreased expression of MMPs and inflammatory cytokines (TNFα, IL-6). | [4][10]      |



EC<sub>50</sub>: Half-maximal effective concentration; IA: Intra-articular; MMP: Matrix Metalloproteinase; MIA: Monosodium Iodoacetate.

## Table 2: Summary of Phase II Clinical Trial Efficacy Data (52-Week Results)

This table presents key efficacy outcomes for the 0.07 mg dose of **Adavivint** compared to placebo in a subgroup of patients with unilateral knee osteoarthritis symptoms.[3][11]

| Efficacy<br>Endpoint                            | 0.07 mg<br>Adavivint<br>(Change from<br>Baseline) | Placebo<br>(Change from<br>Baseline) | Between-<br>Group<br>Difference<br>[95% CI] | P-Value |
|-------------------------------------------------|---------------------------------------------------|--------------------------------------|---------------------------------------------|---------|
| WOMAC Pain<br>Score (0-100,<br>lower is better) | -23.5 ± 2.1 (at 13<br>weeks)                      | -22.1 ± 2.1 (at 13 weeks)            | -8.73 [-17.44,<br>-0.03] (at 52<br>weeks)   | 0.049   |
| WOMAC Function Score (0-100, lower is better)   | Not specified in abstract                         | Not specified in abstract            | -10.26 [-19.82,<br>-0.69] (at 52<br>weeks)  | 0.036   |
| Medial Joint<br>Space Width<br>(JSW) (mm)       | Increase                                          | Decrease/Stable                      | +0.39 mm [0.06,<br>0.72] (at 52<br>weeks)   | 0.021   |

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; CI: Confidence Interval. Data represents mean ± SD where available or mean difference.

## Experimental Protocols Workflow for Adavivint-Induced Chondrogenesis of MSCs





Click to download full resolution via product page

Caption: Experimental workflow for inducing and analyzing MSC chondrogenesis using **Adavivint** in a 3D pellet culture system.

### Protocol 1: Chondrogenic Differentiation of MSCs in Pellet Culture

This protocol is adapted from established methods for MSC chondrogenesis via Wnt pathway modulation.[12] Researchers should optimize **Adavivint** concentration for their specific MSC source and experimental goals. A starting concentration of 10-30 nM is recommended based on published in vitro data.[2][9]



#### Materials:

- Human Mesenchymal Stem Cells (e.g., bone marrow-derived)
- Complete MSC Expansion Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
- Adavivint (SM04690/Lorecivivint), prepared in a DMSO stock solution
- 15 mL Polypropylene Conical Tubes
- Basal Chondrogenic Medium:
  - High-glucose DMEM
  - 1% ITS+ Premix (Insulin, Transferrin, Selenous Acid)
  - 100 nM Dexamethasone
  - 50 μg/mL Ascorbate-2-phosphate
  - 40 μg/mL L-proline
  - 100 μg/mL Sodium Pyruvate
  - 1% Penicillin-Streptomycin
- Reagents for analysis (e.g., TRIzol, qPCR reagents, Alcian Blue stain, papain digestion solution)

#### Procedure:

- MSC Expansion: Culture MSCs in T-75 or T-150 flasks with complete expansion medium until they reach 80-90% confluency.
- Cell Harvest: a. Aspirate medium, wash cells with PBS, and detach using Trypsin-EDTA. b.
  Neutralize trypsin with expansion medium, transfer cell suspension to a conical tube, and
  centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in expansion medium and
  perform a cell count using a hemocytometer or automated cell counter.



- Pellet Formation: a. Aliquot 2.5 x 10<sup>5</sup> cells into each 15 mL polypropylene conical tube. b. Centrifuge the tubes at 450 x g for 10 minutes at room temperature. Do not aspirate the supernatant. c. Loosen the caps to allow for gas exchange and place the tubes upright in a 37°C, 5% CO<sub>2</sub> incubator. A cell pellet should form at the bottom of the tube within 24 hours.
- Chondrogenic Induction: a. After 24 hours, carefully aspirate the supernatant, leaving the cell pellet undisturbed. b. Prepare the Complete Chondrogenic Medium: To the Basal Chondrogenic Medium, add Adavivint to the desired final concentration (e.g., 30 nM). Also prepare a vehicle control medium containing an equivalent concentration of DMSO. c. Gently add 0.5 mL of the appropriate medium (Adavivint or Vehicle Control) to each tube.
- Maintenance Culture: a. Culture the pellets for 21 to 28 days in a 37°C, 5% CO<sub>2</sub> incubator. b.
  Every 2-3 days, carefully remove the spent medium with a pipette and replace it with 0.5 mL
  of fresh, pre-warmed Complete Chondrogenic Medium (with Adavivint or vehicle). Be
  careful not to aspirate the pellet.
- Harvest and Analysis: After the culture period, harvest the pellets for downstream analysis.
  - For Histology: Fix pellets in 4% paraformaldehyde, embed in paraffin, section, and stain with Alcian Blue (for glycosaminoglycans) or perform immunohistochemistry for Collagen Type II.
  - For Gene Expression: Homogenize pellets in TRIzol reagent, extract RNA, synthesize cDNA, and perform quantitative PCR (qPCR) for chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II, alpha 1).
  - For Biochemical Analysis: Digest pellets (e.g., with papain), and quantify total glycosaminoglycan (GAG) content using the DMMB assay and DNA content using a fluorometric assay (e.g., Hoechst or PicoGreen). Normalize GAG content to DNA content.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Effects of Immobilized Glycosaminoglycans on the Proliferation and Differentiation of Mesenchymal Stem Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SOX9 exerts a bifunctional effect on type II collagen gene (COL2A1) expression in chondrocytes depending on the differentiation state PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 7. Proteoglycans and Glycosaminoglycans in Stem Cell Homeostasis and Bone Tissue Regeneration PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel, Intra-articular CLK/DYRK1A Inhibitor Lorecivivint (LOR; SM04690), Which Modulates the Wnt Pathway, Improved Responder Outcomes in Subjects with Knee Osteoarthritis: A Post Hoc Analysis from a Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
- 9. Glycosaminoglycans accelerate biomimetic collagen mineralization in a tissue-based in vitro model PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel expression of Sox9 and Col2a1 in cells undergoing chondrogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Adavivint for Inducing Chondrogenesis in Mesenchymal Stem Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605178#adavivint-for-inducing-chondrogenesis-in-mesenchymal-stem-cells]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com